molecular formula C20H28N6O2 B4963157 N-[[2-(4-acetylpiperazin-1-yl)pyridin-3-yl]methyl]-5-(2-methylpropyl)-1H-pyrazole-3-carboxamide

N-[[2-(4-acetylpiperazin-1-yl)pyridin-3-yl]methyl]-5-(2-methylpropyl)-1H-pyrazole-3-carboxamide

Cat. No.: B4963157
M. Wt: 384.5 g/mol
InChI Key: HKBZVGIPNQAGAY-UHFFFAOYSA-N
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Description

N-[[2-(4-acetylpiperazin-1-yl)pyridin-3-yl]methyl]-5-(2-methylpropyl)-1H-pyrazole-3-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a pyrazole ring, a piperazine moiety, and a pyridine ring, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[2-(4-acetylpiperazin-1-yl)pyridin-3-yl]methyl]-5-(2-methylpropyl)-1H-pyrazole-3-carboxamide typically involves multiple steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Introduction of the piperazine moiety: The piperazine ring can be acetylated using acetic anhydride in the presence of a base such as pyridine.

    Attachment of the pyridine ring: This step involves the reaction of the acetylated piperazine with a pyridine derivative under reflux conditions.

    Final coupling: The pyrazole and piperazine-pyridine intermediates are coupled using a suitable coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-[[2-(4-acetylpiperazin-1-yl)pyridin-3-yl]methyl]-5-(2-methylpropyl)-1H-pyrazole-3-carboxamide can undergo various chemical reactions:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine and pyridine rings, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Corresponding oxides of the pyrazole and piperazine rings.

    Reduction: Reduced derivatives with hydrogenated rings.

    Substitution: Alkylated or acylated derivatives depending on the substituents used.

Scientific Research Applications

N-[[2-(4-acetylpiperazin-1-yl)pyridin-3-yl]methyl]-5-(2-methylpropyl)-1H-pyrazole-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of N-[[2-(4-acetylpiperazin-1-yl)pyridin-3-yl]methyl]-5-(2-methylpropyl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity. The exact pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide
  • Substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives

Uniqueness

N-[[2-(4-acetylpiperazin-1-yl)pyridin-3-yl]methyl]-5-(2-methylpropyl)-1H-pyrazole-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile interactions with various molecular targets, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

N-[[2-(4-acetylpiperazin-1-yl)pyridin-3-yl]methyl]-5-(2-methylpropyl)-1H-pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N6O2/c1-14(2)11-17-12-18(24-23-17)20(28)22-13-16-5-4-6-21-19(16)26-9-7-25(8-10-26)15(3)27/h4-6,12,14H,7-11,13H2,1-3H3,(H,22,28)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKBZVGIPNQAGAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=CC(=NN1)C(=O)NCC2=C(N=CC=C2)N3CCN(CC3)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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